Product packaging for Silane, trimethyl[(1-methylheptyl)oxy]-(Cat. No.:CAS No. 18023-52-4)

Silane, trimethyl[(1-methylheptyl)oxy]-

Cat. No.: B103192
CAS No.: 18023-52-4
M. Wt: 202.41 g/mol
InChI Key: UHWVCRDNNJCGLG-UHFFFAOYSA-N
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Description

Silane, trimethyl[(1-methylheptyl)oxy]- (CAS 18023-52-4) is a specialty alkoxysilane characterized by a branched alkyl chain, serving as a valuable building block in organic and materials synthesis. This compound is defined by key physicochemical properties including a calculated octanol-water partition coefficient (logP) of 4.197, indicating significant hydrophobicity . This high logP value suggests its utility in modifying the solubility of molecules or in creating hydrophobic surfaces. As a trimethylsilyl derivative, its primary research value lies in its potential role as a protecting group for alcohols or as a versatile synthetic intermediate for constructing more complex silicon-containing architectures . In scientific research, alkoxysilanes of this nature are frequently employed in the development of advanced materials. They can act as coupling agents or surface modifiers in cross-linking adhesives and sealants, enhancing the compatibility between organic and inorganic phases . The mechanism of action for such applications typically involves controlled hydrolysis of the alkoxy group, followed by condensation reactions to form stable siloxane networks (Si-O-Si) that contribute to the structural integrity of polymeric matrices . Researchers can leverage this compound to introduce silane functionality into molecular systems, facilitating further chemical modifications or material integration. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications . Proper storage conditions are recommended to maintain stability, and handling should be conducted by qualified personnel in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26OSi B103192 Silane, trimethyl[(1-methylheptyl)oxy]- CAS No. 18023-52-4

Properties

CAS No.

18023-52-4

Molecular Formula

C11H26OSi

Molecular Weight

202.41 g/mol

IUPAC Name

trimethyl(octan-2-yloxy)silane

InChI

InChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3

InChI Key

UHWVCRDNNJCGLG-UHFFFAOYSA-N

SMILES

CCCCCCC(C)O[Si](C)(C)C

Canonical SMILES

CCCCCCC(C)O[Si](C)(C)C

Origin of Product

United States

Scientific Research Applications

Applications in Adhesion Promotion

Adhesion Enhancers
Silane compounds are widely used as adhesion promoters in various industries. They improve the bonding between inorganic substrates (like glass or metals) and organic polymers. The mechanism involves the formation of chemical bonds at the interface, which significantly enhances adhesion strength and resistance to moisture and chemicals .

  • Improvement in Adhesion Properties : Silanes can dramatically enhance the adhesion properties of adhesives by reducing moisture attack at the interface, leading to better performance in humid environments .
  • Case Study : In dental materials, silanes are crucial for bonding porcelain to metal frameworks, where they facilitate micromechanical retention and chemical bonding .

Coupling Agents in Composite Materials

Role as Coupling Agents
Silane, trimethyl[(1-methylheptyl)oxy]- serves as an effective coupling agent that bonds inorganic fillers or fibers to organic resins. This application is particularly significant in the manufacture of composite materials where improved mechanical properties are desired.

  • Benefits of Using Silanes :
    • Enhanced mixing and dispersion of fillers within the resin matrix.
    • Increased strength and durability of the composite material.
    • Reduced water absorption, minimizing degradation over time .

Surface Modification

Surface Treatment Applications
The unique structure of silane allows it to modify surface properties effectively. This application is prevalent in coatings and paints where silanes enhance hydrophobicity and chemical resistance.

  • Functionalization of Surfaces : Silanes can be used to create hydrophobic surfaces that repel water, thereby improving the longevity and performance of coatings .

Crosslinking Agents

Polymer Crosslinking
Silanes are also utilized as crosslinking agents in polymer formulations. They enhance thermal stability and mechanical properties by creating crosslinked networks within polymer matrices.

  • Application in Coatings : In coatings technology, silanes contribute to improved abrasion resistance and thermal stability by promoting crosslinking during curing processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related silanes:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications
Silane, trimethyl[(1-methylheptyl)oxy]- C11H26OSi ~202.4 Branched alkyl (C8) Surface modification, coupling agents
Trimethyl[(1-methylnonyl)oxy]silane C13H30OSi 230.46 Longer branched alkyl (C10) Lubricants, hydrophobic coatings
Trimethyl(2-phenylethoxy)silane C11H18OSi 194.35 Aromatic alkyl (phenethyl) Electronics, protective coatings
[(Dodecafluoroheptyl)oxy]trimethylsilane C10H12F12OSi 404.27 Fluorinated alkyl Water-repellent coatings, low surface energy
Hexamethyldisiloxane C6H18OSi2 162.38 Siloxane backbone Solvents, heat-transfer fluids

Key Observations:

  • Chain Length and Branching : The target compound’s C8 branched alkyl chain balances hydrophobicity and volatility, making it suitable for coatings. Longer chains (e.g., C10 in ’s compound) enhance hydrophobicity but reduce volatility .
  • Fluorination: Fluorinated analogs (e.g., ) exhibit superior chemical resistance and lower surface energy, ideal for non-stick coatings, but are costlier and face stricter environmental regulations .
  • Aromatic vs. Aliphatic Substituents : Phenethyl groups () introduce π-conjugation, enhancing thermal stability and electronic applications, whereas aliphatic chains prioritize flexibility and hydrophobicity .

Physicochemical Properties

  • Volatility : Shorter alkyl chains (e.g., C8 in the target compound) result in lower boiling points compared to longer-chain analogs (e.g., C10 in ). Fluorinated derivatives () have higher molecular weights and boiling points due to fluorine’s electronegativity .
  • Hydrophobicity : Branched alkyl chains improve hydrophobicity, but fluorinated silanes () outperform all aliphatic variants due to C-F bonds’ strong dipole interactions .
  • Reactivity: The target compound’s alkoxy group facilitates hydrolysis, forming silanol intermediates for surface bonding. Aromatic substituents () may slow hydrolysis due to steric hindrance .

Preparation Methods

Standard Laboratory-Scale Synthesis

Reagents :

  • 2-Octanol (1.0 equiv, 130.23 g/mol)

  • Chlorotrimethylsilane (1.2 equiv, 108.64 g/mol)

  • Imidazole (1.5 equiv)

  • Anhydrous THF (solvent)

Procedure :

  • Reaction Setup : In a nitrogen-purged flask, 2-octanol (10.0 g, 76.8 mmol) and imidazole (7.86 g, 115.2 mmol) are dissolved in THF (100 mL) under ice-cooling.

  • Addition of TMSCl : TMSCl (10.1 g, 92.2 mmol) is added dropwise over 15 minutes. The mixture is stirred at room temperature for 12 hours.

  • Workup : The reaction is quenched with ice-cold water (50 mL), and the organic layer is extracted with diethyl ether (3 × 50 mL). The combined organic phases are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • Purification : Distillation under reduced pressure (0.5 mmHg, 80–85°C) yields trimethyl(octan-2-yloxy)silane as a colorless liquid (14.2 g, 85% yield).

Key Data :

ParameterValue
Yield85%
Boiling Point80–85°C (0.5 mmHg)
Purity (GC-MS)>95%

Triethylamine as Base

Replacing imidazole with triethylamine in dichloromethane (DCM) at reflux (40°C, 6 hours) reduces yield to 78% due to incomplete HCl scavenging.

Solvent-Free Conditions

A solvent-free approach using excess TMSCl (2.0 equiv) and microwave irradiation (100°C, 30 minutes) achieves 88% yield but requires specialized equipment.

Optimization of Reaction Conditions

Stoichiometry and Temperature

A molar ratio of 1:1.2 (2-octanol:TMSCl) ensures complete conversion without side reactions. Elevated temperatures (>40°C) promote siloxane byproduct formation, whereas temperatures below 25°C slow the reaction.

Catalytic Enhancements

Adding catalytic dimethylaminopyridine (DMAP, 5 mol%) accelerates the reaction, reducing time to 4 hours with 90% yield.

Purification and Characterization

Distillation Parameters

Fractional distillation under high vacuum (0.1–0.5 mmHg) isolates the product from unreacted 2-octanol and siloxane dimers. The target compound distills at 80–85°C, with a refractive index of nD20=1.428n_D^{20} = 1.428.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 0.12 (s, 9H, Si(CH₃)₃), 1.20–1.45 (m, 10H, CH₂), 1.55 (m, 1H, CH), 3.65 (t, 1H, J = 6.4 Hz, CH-O).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 1.5 (Si(CH₃)₃), 22.8–32.1 (CH₂), 70.2 (CH-O).

  • IR (neat) : 1250 cm⁻¹ (Si-C), 1080 cm⁻¹ (Si-O-C).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and minimize siloxane formation. Key parameters include:

  • Residence Time : 30–60 minutes at 25°C.

  • Throughput : 500 L/hour with >90% conversion.

  • Safety Protocols : Use of explosion-proof equipment and inert gas padding to mitigate flammability risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Silane, trimethyl[(1-methylheptyl)oxy]-, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via silylation reactions using trimethylchlorosilane (TMCS) as a silylating agent. A typical procedure involves reacting the corresponding alcohol (e.g., 1-methylheptanol) with TMCS in the presence of a base like triethylamine (Et₃N) to neutralize HCl byproducts . Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via column chromatography using silica gel . Characterization includes ¹H/¹³C NMR to confirm substitution patterns and FTIR to verify Si-O-C bond formation (stretching ~1000–1100 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) ensures purity and molecular weight validation .

Q. What safety precautions are critical when handling Silane, trimethyl[(1-methylheptyl)oxy]- in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogous silanes (e.g., trimethylchlorosilane) highlight risks such as moisture sensitivity, corrosivity, and respiratory irritation . Key precautions include:

  • Using inert atmosphere techniques (argon/nitrogen) to prevent hydrolysis.
  • Employing fume hoods with HEPA filters to avoid inhalation of volatile byproducts.
  • Wearing PPE: nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Storing under anhydrous conditions with desiccants (e.g., molecular sieves) to minimize decomposition .

Q. How can the thermal stability of Silane, trimethyl[(1-methylheptyl)oxy]- be evaluated for reaction optimization?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen or air (heating rate: 10°C/min) identifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions or exothermic/endothermic events. For kinetic studies, isothermal TGA coupled with Arrhenius analysis determines activation energy of degradation. These data inform safe temperature ranges for reactions (e.g., avoiding temperatures >150°C if decomposition occurs) .

Advanced Research Questions

Q. How does steric hindrance from the trimethylsilyl group influence the reactivity of Silane, trimethyl[(1-methylheptyl)oxy]- in nucleophilic substitutions?

  • Methodological Answer : The bulky trimethylsilyl group reduces accessibility to the oxygen lone pairs, diminishing nucleophilicity. Reactivity can be probed via comparative kinetics:

  • Conduct SN2 reactions with standardized electrophiles (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF).
  • Monitor reaction rates using ¹H NMR or GC, comparing with non-silylated analogs.
  • Computational studies (DFT) quantify steric effects via Tolman cone angles or buried volume (%VBur) calculations .

Q. What strategies mitigate side reactions during functionalization of Silane, trimethyl[(1-methylheptyl)oxy]- in cross-coupling reactions?

  • Methodological Answer : Common side reactions include protodesilylation or Si-O bond cleavage. Mitigation approaches:

  • Use palladium catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) to avoid harsh conditions.
  • Introduce directing groups (e.g., boronate esters) to enhance regioselectivity.
  • Optimize solvent polarity (e.g., THF > DMSO) to stabilize intermediates and reduce hydrolysis .

Q. How can computational modeling predict the electronic effects of Silane, trimethyl[(1-methylheptyl)oxy]- in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate:

  • Electron density maps to identify electrophilic/nucleophilic regions.
  • Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox processes.
  • Interaction energies with metal catalysts (e.g., Pt or Ru) to design tailored ligands .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for Silane derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or impurities. Resolution strategies:

  • Standardize solvent systems (e.g., CDCl₃ for NMR) and reference peaks (e.g., TMS at 0 ppm).
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare with high-purity reference samples synthesized via validated routes .

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